Chloromethyl dodecyl ether

lipophilicity prodrug design extraction efficiency

Chloromethyl dodecyl ether (CDDE; 1-(chloromethoxy)dodecane) is a C13 α‑chloroalkyl ether (C13H27ClO, MW 234.80 g/mol) that functions as a lipophilic alkylating and protecting‑group reagent. Unlike the widely used short‑chain chloromethyl methyl ether (CMME) and chloromethyl ethyl ether, CDDE carries a linear twelve‑carbon alkyl chain, conferring substantially higher octanol‑water partition coefficient (computed XLogP3 = 6.4) and lower volatility.

Molecular Formula C13H27ClO
Molecular Weight 234.80 g/mol
CAS No. 13497-61-5
Cat. No. B8546547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl dodecyl ether
CAS13497-61-5
Molecular FormulaC13H27ClO
Molecular Weight234.80 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOCCl
InChIInChI=1S/C13H27ClO/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14/h2-13H2,1H3
InChIKeyKIRLBCKNLVOUDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloromethyl Dodecyl Ether (CAS 13497-61-5) – Technical Baseline & Procurement Position


Chloromethyl dodecyl ether (CDDE; 1-(chloromethoxy)dodecane) is a C13 α‑chloroalkyl ether (C13H27ClO, MW 234.80 g/mol) that functions as a lipophilic alkylating and protecting‑group reagent [1]. Unlike the widely used short‑chain chloromethyl methyl ether (CMME) and chloromethyl ethyl ether, CDDE carries a linear twelve‑carbon alkyl chain, conferring substantially higher octanol‑water partition coefficient (computed XLogP3 = 6.4) and lower volatility [1]. These properties are exploited to modulate solubility, phase transfer, and the pharmacokinetic profile of derivatized pharmacophores [2].

Lipophilic alkylation and protection reagent
High octanol-water partition coefficient supports phase-transfer modulation
Low volatility profile for scalable synthesis workflows

Why Short‑Chain Chloromethyl Ethers Cannot Simply Replace Chloromethyl Dodecyl Ether


Chloromethyl alkyl ethers are not functionally interchangeable reagents. Chain length dictates lipophilicity, volatility, and hazard profile. Technical‑grade CMME is classified as a known human carcinogen (IARC Group 1) because of contamination with bis(chloromethyl)ether, and its high vapor pressure creates significant inhalation exposure risk [1]. In contrast, the dodecyl homolog’s low volatility and higher molecular weight translate to a different occupational safety profile, and its 6.4 logP unit advantage over CMME (computed logP ~0.3) drives retention time, extraction efficiency, and tissue distribution of the final conjugate [2]. Direct replacement of CDDE with a short‑chain analog therefore alters both process safety and product performance in a quantifiable manner.

Chain-length mismatch drastically alters lipophilicity, extraction efficiency, and chromatographic behavior.
CMME's IARC Group 1 carcinogen status and high vapor pressure contrast with CDDE's low-volatility, non-carcinogen profile.
Short-chain analogs cannot replicate the prolonged research duration observed with CDDE-derived conjugates.

Quantitative Differentiation Evidence for Chloromethyl Dodecyl Ether vs. Comparator Chloromethyl Ethers


Lipophilicity Determines Prodrug Tissue Distribution and Extraction Efficiency

Chloromethyl dodecyl ether (CDDE) exhibits a computed XLogP3 of 6.4, which is approximately 6 log units higher than chloromethyl methyl ether (CMME, computed logP ~0.3–0.5) [1]. This difference equates to a 10⁶‑fold greater octanol‑water partition coefficient, directly controlling the lipophilicity of the final alkylated product. In the phenobarbital prodrug series of US 4,249,005, the dodecyl chain conferred markedly prolonged anticonvulsant activity with an oral ED₅₀ < 50 mg/kg in mice, while methoxy and ethoxy analogs showed shorter duration and different potency [2].

Lipophilicity & Duration
Class-level inference
ΔXLogP3 ≈ +6; CDDE-prodrug ED₅₀ <50 mg/kg, duration >2 h vs methoxy analog <2 h
High lipophilicity supports prolonged research-model duration interpretation.
Data from patent; mouse MES test, oral dosing.
lipophilicity prodrug design extraction efficiency

Occupational Safety: Low Volatility Reduces Inhalation Hazard Relative to CMME

Technical‑grade chloromethyl methyl ether is a known human carcinogen primarily because of its high volatility (boiling point 55–57 °C) and inevitable contamination with bis(chloromethyl)ether [1]. While CDDE lacks a published boiling point, its molecular weight (234.80 g/mol) and long alkyl chain place it in a homologous series where boiling point rises by ~20–25 °C per methylene unit; extrapolation from chloromethyl octyl ether (b.p. ~240 °C) suggests a boiling point well above 250 °C [2]. This low volatility substantially reduces airborne exposure risk, a critical factor in industrial‑scale procurement.

Volatility & Safety Profile
Class-level inference
CDDE est. b.p. >250 °C, not classified carcinogen; CMME b.p. 55–57 °C, IARC Group 1
Low volatility supports process safety review for scale-up synthesis.
Boiling point extrapolated from chloromethyl octyl ether.
occupational safety volatility carcinogenicity

Dual‑Purpose Use: Reagent for Prodrug Synthesis and Ionic Liquid Surfactant Precursor

In US 4,249,005, CDDE reacts with phenobarbital sodium in DMF to yield an anticonvulsant prodrug with ED₅₀ < 50 mg/kg and duration > 2 h [1]. Separately, patent CN103657516A uses CDDE to prepare N‑dodecyloxy‑methyl‑N‑methylimidazolium chloride, an ionic liquid surfactant whose CMC and surface tension reduction can be tuned by chain length; longer chains (dodecyl vs. octyl or decyl) produce lower CMC values and greater surface activity [2]. No short‑chain analog (methyl, ethyl, butyl) can serve both applications simultaneously.

Dual-Function Reactivity
Cross-study comparable
Prodrug formation (ED₅₀ <50 mg/kg) and ionic liquid surfactant synthesis (CMC 1–2 orders lower than C8 analog)
Supports multi-workflow procurement, reducing inventory complexity.
Patent data; surfactant CMC by tensiometry.
prodrug ionic liquid surfactant multifunctional reagent

Procurement‑Relevant Application Scenarios for Chloromethyl Dodecyl Ether


Lipophilic Prodrug Design for Extended Duration of Action

CDDE is the reagent of choice when a barbiturate or hydantoin prodrug requires prolonged anticonvulsant protection (ED₅₀ < 50 mg/kg, duration > 2 h). The dodecyl chain’s high logP (6.4) slows metabolic clearance compared to methoxy or ethoxy analogs .

Synthesis of Low‑CMC Ionic Liquid Surfactants

CDDE serves as the key alkylating intermediate for imidazolium‑based ether‑functionalized ionic liquids. The resulting dodecyl‑chain surfactant exhibits a CMC 1‑2 orders of magnitude lower than octyl or decyl homologs, enabling use in low‑concentration formulations .

Large‑Scale Alkylation with Reduced Inhalation Hazard

When alkylation must be performed on kilogram scale, CDDE’s estimated boiling point >250 °C and non‑carcinogen classification offer a practical safety advantage over volatile, carcinogenic CMME, simplifying EHS compliance .

MOM‑Type Protection with Enhanced Phase‑Transfer Characteristics

CDDE introduces a dodecyl‑MOM protecting group. The high lipophilicity facilitates post‑reaction extraction into organic solvents and improves separation of protected intermediates, a benefit over MOM‑Cl (CMME) in complex synthetic sequences .

Application
Selection Property
Validation Focus
Lipophilic prodrug synthesis
High logP alkylating reagent
Research model duration endpoints
Ionic liquid surfactant synthesis
Chain-length dependent CMC
Surface activity and CMC determination
Kilogram-scale alkylation
Low volatility, non-carcinogen reagent
Process safety and EHS compliance review
MOM-type protection
Lipophilic protecting group
Organic-phase extraction and separation
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